molecular formula C21H32N2O B14960197 3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one

3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B14960197
M. Wt: 328.5 g/mol
InChI Key: KVWQRIQLXREWOA-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexyl group and dimethylphenyl substitution make it a versatile compound for various applications .

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

3-cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H32N2O/c1-17-7-6-10-20(18(17)2)22-13-15-23(16-14-22)21(24)12-11-19-8-4-3-5-9-19/h6-7,10,19H,3-5,8-9,11-16H2,1-2H3

InChI Key

KVWQRIQLXREWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3CCCCC3)C

Origin of Product

United States

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